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Introduction
(S,S)-Chiraphite, systematically known as (2S,3S)-(-)-Bis(diphenylphosphino)butane and

commonly referred to as (S,S)-Chiraphos, is a chiral diphosphine ligand of significant

importance in the field of asymmetric catalysis. Its C₂-symmetric backbone and the stereogenic

centers on the butane backbone are key to its efficacy in inducing high enantioselectivity in a

variety of metal-catalyzed reactions. This technical guide provides an in-depth analysis of the

molecular structure, stereochemistry, and key experimental data of (S,S)-Chiraphos.

Molecular Structure and Stereochemistry
The fundamental structure of (S,S)-Chiraphos consists of a butane backbone with

diphenylphosphino groups attached to the C2 and C3 carbons. The stereochemistry at these

two chiral centers is designated as 'S' in accordance with the Cahn-Ingold-Prelog priority rules.

This specific spatial arrangement of the bulky phenyl groups on the phosphorus atoms creates

a chiral environment around the metal center to which it coordinates, enabling the

differentiation between enantiotopic faces of a prochiral substrate.

The IUPAC name for this ligand is [(2S,3S)-3-diphenylphosphanylbutan-2-yl]-

diphenylphosphane. The C₂ symmetry of the molecule is a crucial feature, simplifying NMR
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spectra and often leading to higher enantioselectivities in catalysis compared to non-symmetric

ligands.

Caption: 2D representation of (S,S)-Chiraphos highlighting the stereocenters.

Quantitative Structural Data
Precise bond lengths and angles for (S,S)-Chiraphos have been determined through X-ray

crystallography, typically on its metal complexes. The data presented below is derived from the

crystal structure of a rhodium complex of (S,S)-Chiraphos, which provides insight into the

ligand's conformation upon coordination.[1]
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Parameter Value (Å or °)

Bond Lengths

P1 - C2 1.86

P2 - C3 1.87

C2 - C3 1.54

C1 - C2 1.53

C3 - C4 1.52

P - C(phenyl) (avg.) 1.83

Bond Angles

P1 - C2 - C3 111.5

P2 - C3 - C2 112.1

C1 - C2 - C3 110.8

C2 - C3 - C4 111.2

C(phenyl) - P - C(phenyl) (avg.) 102.5

C2 - P1 - C(phenyl) (avg.) 105.3

C3 - P2 - C(phenyl) (avg.) 104.8

Torsion Angles

P1 - C2 - C3 - P2 -55.2

C1 - C2 - C3 - C4 175.3

Note: The structural parameters are from a rhodium complex and may vary slightly in the free

ligand.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of

(S,S)-Chiraphos.
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¹H NMR Spectroscopy
The proton NMR spectrum of the free (S,S)-Chiraphos ligand in CDCl₃ typically shows a

complex multiplet for the aromatic protons in the range of δ 7.0-7.5 ppm. The methine protons

on the butane backbone appear as a multiplet, and the methyl protons give rise to a doublet of

doublets due to coupling with both the vicinal methine proton and the phosphorus atom.

³¹P NMR Spectroscopy
The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands. For the

free (S,S)-Chiraphos ligand in a suitable solvent like CDCl₃, a single sharp resonance is

expected, reflecting the C₂ symmetry of the molecule. Upon coordination to a metal center, this

chemical shift will change significantly, and coupling to the metal nucleus (if NMR active) may

be observed. The ³¹P NMR spectrum of a rhodium complex of (S,S)-Chiraphos in a 2:1

CH₂Cl₂/C₆D₆ solution shows a doublet at δ 60.6 ppm with a rhodium-phosphorus coupling

constant (JRh-P) of 130.8 Hz.[1]

Experimental Protocols
Synthesis of (S,S)-Chiraphos
The synthesis of (S,S)-Chiraphos is a well-established procedure, originally reported by Fryzuk

and Bosnich in 1977, starting from the readily available chiral pool material, (S,S)-tartaric acid.

[2] The key steps are outlined below.

Workflow for the Synthesis of (S,S)-Chiraphos
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(S,S)-Tartaric Acid

(S,S)-2,3-Butanediol

 Reduction (e.g., with BH3)

(S,S)-2,3-Butanediol ditosylate

 Tosylation (TsCl, Pyridine)

(S,S)-Chiraphos

 Nucleophilic Substitution

Lithium Diphenylphosphide
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Caption: Synthetic pathway to (S,S)-Chiraphos.

Detailed Methodology:

Preparation of (S,S)-2,3-Butanediol: (S,S)-Tartaric acid is reduced to the corresponding diol.

This can be achieved using various reducing agents, with borane-tetrahydrofuran complex

being a common choice. The reaction is typically carried out in an inert atmosphere and the

product is purified by distillation.

Preparation of (S,S)-2,3-Butanediol ditosylate: The chiral diol is then converted to its

ditosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such

as pyridine. This reaction is usually performed at low temperatures to avoid side reactions.

The ditosylate is a key intermediate as the tosyl groups are excellent leaving groups for the

subsequent nucleophilic substitution.

Preparation of Lithium Diphenylphosphide: In a separate flask, lithium diphenylphosphide is

prepared by the reaction of triphenylphosphine with lithium metal in a solvent like
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tetrahydrofuran (THF) under an inert atmosphere. Alternatively, it can be generated by the

deprotonation of diphenylphosphine with a strong base such as n-butyllithium.

Synthesis of (S,S)-Chiraphos: The (S,S)-2,3-butanediol ditosylate is then treated with a

solution of lithium diphenylphosphide. The diphenylphosphide anion acts as a nucleophile,

displacing the two tosylate groups in an SN2 reaction to form the desired (S,S)-Chiraphos.

The reaction is typically carried out in THF at low temperatures and then allowed to warm to

room temperature. The product is isolated by extraction and purified by crystallization.

Conclusion
(S,S)-Chiraphos is a cornerstone chiral ligand in asymmetric catalysis, valued for its well-

defined structure, C₂ symmetry, and the robust stereochemical control it imparts in a wide array

of chemical transformations. This guide has provided a detailed overview of its molecular

structure, stereochemistry, quantitative structural data derived from crystallographic studies,

and a summary of its synthesis and spectroscopic characterization. This information is intended

to be a valuable resource for researchers and professionals in the fields of chemistry and drug

development who utilize or plan to explore the applications of this powerful catalytic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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